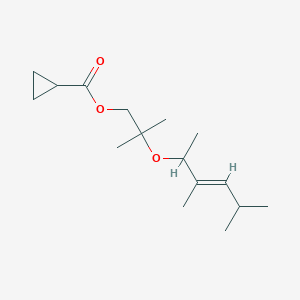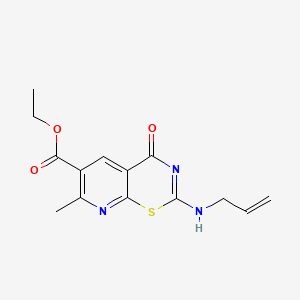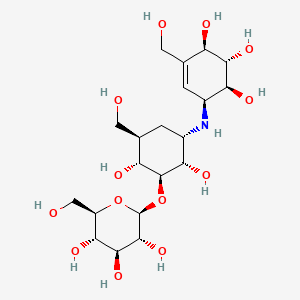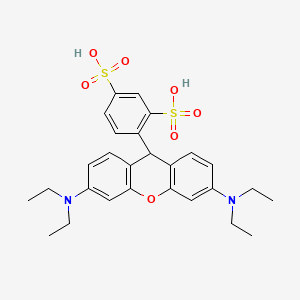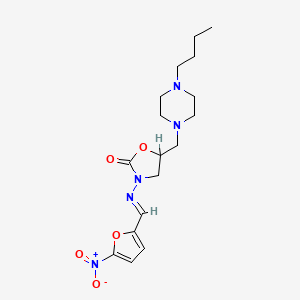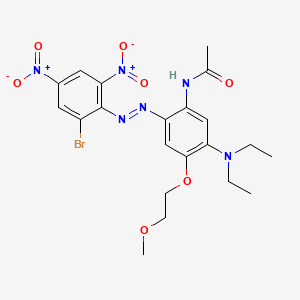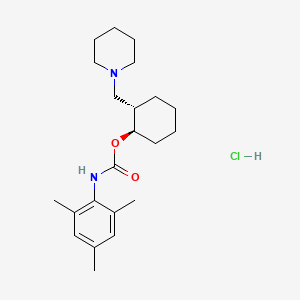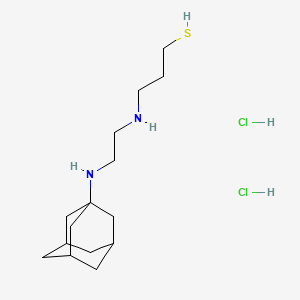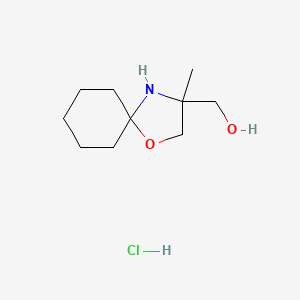
Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid is a complex organic compound that features a fluorenyl group attached to an ethylmercapto group, which is further connected to an acetic acid amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid typically involves the reaction of 2-fluorenylacetic acid with ethylmercaptan under specific conditions. The process begins with the activation of the carboxylic acid group of 2-fluorenylacetic acid, often using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethylmercaptan in the presence of a base such as triethylamine to yield the ethylmercapto derivative. Finally, the amide formation is achieved by reacting the ethylmercapto derivative with ammonia or an amine under controlled conditions .
Industrial Production Methods
Industrial production of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid undergoes various chemical reactions, including:
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated fluorenyl derivatives
Applications De Recherche Scientifique
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nanomaterials.
Mécanisme D'action
The mechanism of action of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid involves its interaction with specific molecular targets. In biological systems, the compound may bind to proteins or nucleic acids, altering their structure and function. For example, it can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs . The pathways involved in these interactions are often complex and may include oxidative stress, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(2-Fluorenyl)-aethylsulfinyl)essigsaeure: Similar structure but with a sulfinyl group instead of a mercapto group.
2-Acetylaminofluorene: A derivative of fluorene with an acetylamino group, known for its carcinogenic properties.
Fluorenyl benzoates: Compounds with a fluorenyl group attached to a benzoate moiety, known for their oxidation reactions.
Uniqueness
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid is unique due to its combination of a fluorenyl group with an ethylmercapto and acetic acid amide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
72353-26-5 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetamide |
InChI |
InChI=1S/C17H17NOS/c1-11(20-10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19) |
Clé InChI |
LJONPVWRZOUNAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


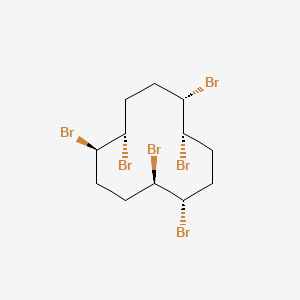
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate](/img/structure/B12753305.png)

